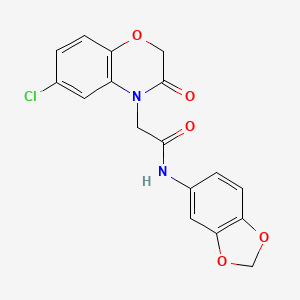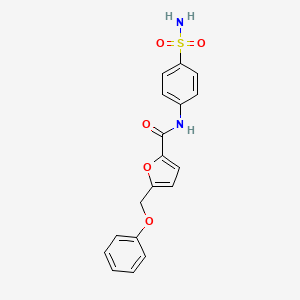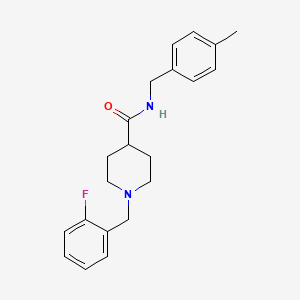methanone](/img/structure/B3567167.png)
[1-(3-Methylbenzyl)piperidin-4-yl](4-methylpiperidin-1-yl)methanone
Descripción general
Descripción
1-(3-Methylbenzyl)piperidin-4-ylmethanone is a synthetic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two piperidine rings, each substituted with a methyl group and connected through a methanone bridge. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzyl)piperidin-4-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylbenzyl)piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanone group to a methanol group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Corresponding alcohol derivatives.
Substitution: Various N-substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(3-Methylbenzyl)piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Piperidine derivatives are known for their activity against various biological targets, including enzymes and receptors. Research has shown that modifications of this compound can lead to the development of new drugs with improved efficacy and reduced side effects .
Medicine
In medicine, 1-(3-Methylbenzyl)piperidin-4-ylmethanone derivatives have been investigated for their potential therapeutic applications. These include treatments for neurological disorders, pain management, and antimicrobial activity. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the production of various materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for use in manufacturing processes that require precise control over product properties .
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbenzyl)piperidin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-ylmethanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanol
- 1-(4-Bromobenzyl)piperidin-4-ylmethanol
Uniqueness
Compared to similar compounds, 1-(3-Methylbenzyl)piperidin-4-ylmethanone is unique due to its specific substitution pattern and the presence of a methanone bridge. These structural features contribute to its distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-16-6-12-22(13-7-16)20(23)19-8-10-21(11-9-19)15-18-5-3-4-17(2)14-18/h3-5,14,16,19H,6-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTKDRKQCHLHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethoxy-N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567096.png)

![N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-2-furamide](/img/structure/B3567114.png)
![1-amino-N-(2-furylmethyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3567122.png)
![ethyl {[6-bromo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3567130.png)
![2-{[4-cyano-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3567137.png)
![3-(5-ethylfuran-2-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3567141.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3567148.png)
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE](/img/structure/B3567159.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B3567161.png)

![3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3567180.png)
